D-Val-Leu-Lys-pNA dihydrochloride

Descripción

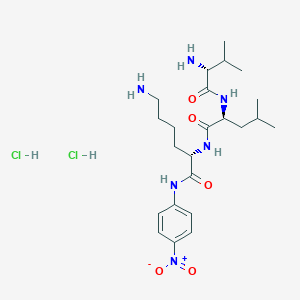

This compound is a stereochemically complex tripeptide derivative featuring:

- Three chiral centers: (S) and (R) configurations at specific positions, critical for biological activity and molecular recognition.

- A branched backbone: Comprising amino and amide groups, with a 4-nitrophenyl substituent at the terminal amide.

- Dihydrochloride salt form: Enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .

Its molecular formula is C₂₃H₃₈Cl₂N₈O₅ (calculated based on structure), with a molecular weight of 601.52 g/mol.

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N6O5.2ClH/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34;;/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32);2*1H/t18-,19-,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESQMNNSPPEOSZ-ZLARAOTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40Cl2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62354-43-2 | |

| Record name | D-Val-leu-lys p-nitroanilidedihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de D-Val-Leu-Lys-pNA (clorhidrato) implica el acoplamiento paso a paso de los aminoácidos D-valina, L-leucina y L-lisina a la p-nitroanilina. El proceso normalmente emplea técnicas de síntesis de péptidos en fase sólida (SPPS), que permiten la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El producto final se separa de la resina y se purifica .

Métodos de producción industrial: En un entorno industrial, la producción de D-Val-Leu-Lys-pNA (clorhidrato) sigue principios similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, asegurando un alto rendimiento y pureza. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: D-Val-Leu-Lys-pNA (clorhidrato) principalmente experimenta reacciones de hidrólisis catalizadas por enzimas proteolíticas como la plasmina. La hidrólisis del enlace peptídico libera p-nitroanilina, que se puede cuantificar colorimétricamente .

Reactivos y condiciones comunes:

Enzimas: Plasmina, tripsina y otras serín proteasas.

Tampones: Tris-HCl, solución salina tamponada con fosfato (PBS) y otros tampones fisiológicos.

Condiciones: Normalmente, las reacciones se llevan a cabo a pH fisiológico (7.4) y temperatura (37 °C).

Productos principales: El producto principal de la hidrólisis enzimática de D-Val-Leu-Lys-pNA (clorhidrato) es la p-nitroanilina, que se detecta por su absorbancia a 405 nm .

Aplicaciones Científicas De Investigación

D-Val-Leu-Lys-pNA (clorhidrato) se utiliza ampliamente en la investigación científica para las siguientes aplicaciones:

Bioquímica: Como sustrato para estudiar la actividad de la plasmina y otras enzimas proteolíticas.

Medicina: En ensayos diagnósticos para medir la actividad de la plasmina, lo cual es crucial para comprender los trastornos de la coagulación sanguínea.

Farmacología: Para detectar inhibidores de la plasmina y otras proteasas, lo que ayuda en el desarrollo de agentes terapéuticos.

Industria: En ensayos de control de calidad para la actividad enzimática en varios productos biológicos

Mecanismo De Acción

El mecanismo de acción de D-Val-Leu-Lys-pNA (clorhidrato) implica su hidrólisis por la plasmina. La plasmina reconoce y se une al sustrato peptídico, rompiendo el enlace peptídico entre la lisina y la p-nitroanilina. Esta reacción libera p-nitroanilina, que se puede cuantificar por su absorbancia a 405 nm. Esta cuantificación permite a los investigadores medir la actividad de la plasmina y estudiar su papel en la fibrinólisis .

Compuestos similares:

D-Val-Leu-Lys-p-nitroanilida: Similar en estructura pero sin la forma de clorhidrato.

Z-D-Arg-Gly-Arg-pNA: Otro sustrato cromogénico para la plasmina con una secuencia diferente de aminoácidos.

H-D-Val-Leu-Lys-pNA: Una variante utilizada en ensayos similares

Singularidad: D-Val-Leu-Lys-pNA (clorhidrato) es único debido a su secuencia específica de aminoácidos y la presencia de la forma de clorhidrato, que mejora su solubilidad. Esto lo hace particularmente adecuado para ensayos bioquímicos acuosos, proporcionando resultados confiables y reproducibles .

Comparación Con Compuestos Similares

Structural Analogues from Pharmacopeial Standards ()

Compounds m , n , and o share peptide-like backbones and aromatic substituents but differ in stereochemistry and functional groups:

| Compound ID | Key Features | Molecular Weight (g/mol) | Functional Groups | Stereochemistry |

|---|---|---|---|---|

| m | 2,6-Dimethylphenoxy, tetrahydropyrimidinyl | ~700 (estimated) | Hydroxy, amide, aromatic ether | (2S,4S,5S) |

| n | Similar to m with (2R,4R,5S) configuration | ~700 | Hydroxy, amide | (2R,4R,5S) |

| o | (2R,4S,5S) stereochemistry | ~700 | Hydroxy, amide | (2R,4S,5S) |

| Target Compound | 4-Nitrophenyl, branched amino/amide | 601.52 | Nitro, amide, dihydrochloride salt | (S,S,R) |

Key Differences :

- The target compound lacks the tetrahydropyrimidinyl and phenoxy groups present in m–o, which may reduce steric hindrance in binding pockets.

Simplified Analogues: (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide ()

This analogue (MW: 308.33 g/mol) shares the N-(4-nitrophenyl) moiety but has a shorter backbone and fewer stereocenters:

| Property | Target Compound | Simplified Analogue |

|---|---|---|

| Molecular Weight | 601.52 | 308.33 |

| Stereocenters | 3 | 1 (S-configuration) |

| Functional Groups | Nitro, amide, dihydrochloride | Nitro, amide, acetyl |

| Solubility (Predicted) | High (salt form) | Moderate (neutral) |

Implications :

Pharmacological Analogues: Vorinostat-like HDAC Inhibitors ()

Vorinostat analogues (e.g., 6H, SCHEMBL15675695, AKOS019005527) are hydroxamate-based HDAC inhibitors. Although the target compound lacks a hydroxamate group, comparisons highlight:

| Compound | Target | Key Functional Groups | Pharmacological Profile |

|---|---|---|---|

| Vorinostat | HDAC1/HDAC6 | Hydroxamate | Approved for lymphoma |

| 6H | HDAC1 | Hydroxamate | Superior binding affinity |

| Target Compound | Unknown (hypothesized protease) | Amide, nitro | Unreported activity |

Structural Contrasts :

Actividad Biológica

(S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride, also known by its CAS number 62354-43-2, is a complex synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 551.51 g/mol. Its structure comprises multiple amino acid derivatives linked through amide bonds, which contribute to its biological properties.

Research indicates that compounds with similar structural frameworks often exhibit inhibitory effects on specific biological targets. For instance, the peptidomimetic nature of this compound suggests it may interact with proteases or other enzymes critical in cellular pathways. The incorporation of a nitrophenyl group may enhance its binding affinity to target proteins, potentially leading to significant biological effects.

Antiviral Activity

Recent studies have demonstrated that compounds structurally related to (S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride can exhibit antiviral properties. For example, peptidomimetic inhibitors have shown dose-dependent inhibition of SARS-CoV-2 in vitro, indicating potential applications in antiviral therapies .

Antitumor Activity

The compound's structural similarities to known antitumor agents suggest it may possess anticancer properties. In related studies, peptidomimetics have been evaluated for their ability to inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Compounds in this class have exhibited IC50 values indicating effective growth inhibition at low concentrations .

Case Studies and Research Findings

-

Antiviral Efficacy :

- A study involving structurally similar compounds reported significant inhibition of viral RNA replication in VeroE6 cells at concentrations as low as 1.06 µM, suggesting that (S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride could be a candidate for further antiviral research .

- Anticancer Properties :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | Efficacy Measure | IC50/EC50 (µM) |

|---|---|---|---|

| Antiviral | VeroE6 (SARS-CoV-2) | Viral RNA reduction | 1.06 |

| Antitumor | HeLa | Cell growth inhibition | 5 - 20 |

| Antitumor | MCF-7 | Cell growth inhibition | 10 - 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.